molecular formula C10H9ClN2 B189223 2-Chloro-6,7-dimethylquinoxaline CAS No. 29067-81-0

2-Chloro-6,7-dimethylquinoxaline

Cat. No. B189223
CAS RN: 29067-81-0
M. Wt: 192.64 g/mol
InChI Key: HGMIATOQJCNPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6,7-dimethylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It has been widely studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of 2-Chloro-6,7-dimethylquinoxaline is not fully understood. However, it is believed that the compound intercalates with DNA and RNA, which can affect their structure and function. This can lead to changes in gene expression and protein synthesis, which can have various biological effects.

Biochemical And Physiological Effects

2-Chloro-6,7-dimethylquinoxaline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has also been shown to have antibacterial and antifungal properties. Furthermore, it has been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Chloro-6,7-dimethylquinoxaline is its ability to intercalate with DNA and RNA, which makes it a useful tool in the study of various biological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments. Furthermore, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-Chloro-6,7-dimethylquinoxaline. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of its potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated in order to fully understand its biological effects. Finally, the development of new derivatives of this compound can lead to the discovery of new biological activities and applications.

Synthesis Methods

The synthesis of 2-Chloro-6,7-dimethylquinoxaline involves the reaction of 2,3-dimethylquinoxaline with phosphorus pentachloride and thionyl chloride. The reaction yields 2-Chloro-6,7-dimethylquinoxaline as a white crystalline solid with a melting point of 114-116°C. The purity of the compound can be verified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

2-Chloro-6,7-dimethylquinoxaline has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of DNA and RNA due to its ability to intercalate with nucleic acids. It has also been used as a building block in the synthesis of various organic compounds such as pharmaceuticals and agrochemicals. Furthermore, it has been used as a tool in the study of various biological processes such as DNA replication, transcription, and translation.

properties

CAS RN

29067-81-0

Product Name

2-Chloro-6,7-dimethylquinoxaline

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

2-chloro-6,7-dimethylquinoxaline

InChI

InChI=1S/C10H9ClN2/c1-6-3-8-9(4-7(6)2)13-10(11)5-12-8/h3-5H,1-2H3

InChI Key

HGMIATOQJCNPOO-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=C(N=C2C=C1C)Cl

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1C)Cl

Origin of Product

United States

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